2,4-Dihydroxy-5-methoxybenzoic acid

Description

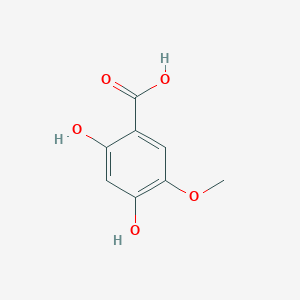

Structure

3D Structure

Properties

CAS No. |

67370-98-3 |

|---|---|

Molecular Formula |

C8H8O5 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2,4-dihydroxy-5-methoxybenzoic acid |

InChI |

InChI=1S/C8H8O5/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,9-10H,1H3,(H,11,12) |

InChI Key |

UWCZIWYPSUEYEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of 2,4-Dihydroxy-5-methoxybenzoic Acid

The primary route for synthesizing this compound involves the carboxylation of a substituted resorcinol (B1680541) precursor.

Established Synthetic Routes and Optimizations

The most established method for the synthesis of this compound is the Kolbe-Schmitt reaction . This reaction introduces a carboxylic acid group onto a phenol (B47542) ring. In the case of this compound, the starting material is 4-methoxyresorcinol, which is reacted with carbon dioxide under pressure and elevated temperature in the presence of a base. youtube.com

The general mechanism of the Kolbe-Schmitt reaction involves the formation of a phenoxide ion in the presence of a base. This phenoxide then acts as a nucleophile, attacking carbon dioxide to form an intermediate which then rearranges to the corresponding carboxylated product upon acidification. For di- and trihydric phenols like 4-methoxyresorcinol, this reaction can proceed under milder conditions compared to monohydric phenols. youtube.comgoogle.com

Several optimizations of the Kolbe-Schmitt reaction have been developed to improve yield and reaction conditions, primarily studied with the parent compound, resorcinol, to produce 2,4-dihydroxybenzoic acid. These optimizations are directly applicable to the synthesis of its 5-methoxy derivative.

One significant optimization involves the use of a mixture of alkali metal carbonates or bicarbonates . A patented process describes the reaction of resorcinol with a mixture of sodium and potassium bicarbonates in a solids mixer under a carbon dioxide atmosphere. researchgate.net This method avoids the use of high-pressure autoclaves and allows for the use of less expensive sodium salts, which were previously considered unsuitable for this reaction. researchgate.net The reaction is typically carried out at temperatures between 80 to 140°C. researchgate.net

Another optimization involves the use of supercritical carbon dioxide (scCO₂) . A patented method for preparing 2,4-dihydroxybenzoic acid utilizes reacting resorcinol with a sodium alkoxide to form the sodium salt, which is then reacted with supercritical CO₂. scienceopen.com This process is reported to be low-cost, simple, and high-yielding. Furthermore, the CO₂ used can be from industrial waste gas, adding a green chemistry aspect to this route. scienceopen.com

The table below summarizes the key aspects of these established synthetic routes.

| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Advantages |

| Traditional Kolbe-Schmitt | 4-Methoxyresorcinol | Carbon Dioxide, Base (e.g., KHCO₃) | High temperature and pressure | Well-established method |

| Mixed Alkali Salt Method | Resorcinol | Mixture of NaHCO₃ and KHCO₃, CO₂ | 80-140°C, solids mixer | Avoids high pressure, uses cheaper reagents |

| Supercritical CO₂ Method | Resorcinol | Sodium Alkoxide, Supercritical CO₂ | Room temperature for salt formation, supercritical conditions for carboxylation | High yield, potential use of waste CO₂ |

Exploration of Novel Synthetic Pathways

While the Kolbe-Schmitt reaction remains the predominant method, research into novel synthetic pathways for hydroxybenzoic acids is ongoing, with a focus on milder and more selective conditions. One emerging area is the use of biocatalysis . Enzymatic carboxylation, sometimes referred to as an "enzymatic Kolbe-Schmitt process," offers high specificity and regioselectivity under mild reaction conditions. thegoodscentscompany.com While a specific enzyme for the direct carboxylation of 4-methoxyresorcinol to this compound has not been detailed, various decarboxylases have been shown to catalyze the carboxylation of similar phenolic compounds like resorcinol in the presence of bicarbonate. thegoodscentscompany.commdpi.com This suggests the potential for developing a biocatalytic route for the target molecule.

Synthesis of Analogues and Derivatives of this compound

The structural scaffold of this compound can be chemically modified to produce a range of analogues and derivatives with potentially new properties.

Strategies for Functional Group Modifications

The hydroxyl and carboxylic acid groups on the this compound backbone are amenable to various chemical transformations.

Esterification: The carboxylic acid group can be readily converted to an ester. For instance, methyl 2,4-dihydroxybenzoate (B8728270) is prepared by reacting 2,4-dihydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst. doaj.org This method can be applied to create a variety of esters of this compound.

Amide Formation: The carboxylic acid can be activated and reacted with amines to form amides. A notable example is the synthesis of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid. This involves first converting the carboxylic acid to its hydrazide, followed by condensation with various aromatic aldehydes. sciencemadness.org This strategy allows for the introduction of a wide range of substituents.

Etherification: The hydroxyl groups can be converted to ethers. For example, in the synthesis of certain derivatives, the hydroxyl groups of 2,4-dihydroxybenzoic acid are protected as benzyl (B1604629) ethers by reacting with benzyl chloride in the presence of a base like potassium carbonate.

The table below illustrates some of these functional group modifications.

| Functional Group | Reaction Type | Reagents | Product Class |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Esters |

| Carboxylic Acid | Amide Formation | Amine/Hydrazine, Coupling Agents | Amides/Hydrazides |

| Hydroxyl Group | Etherification | Alkyl Halide, Base | Ethers |

Design and Synthesis of Chemically Modified Analogues (e.g., based on 2,4-dihydroxybenzoic acid scaffolds)

The 2,4-dihydroxybenzoic acid scaffold serves as a versatile template for designing and synthesizing a wide array of chemically modified analogues. Research has demonstrated the synthesis of various derivatives with modifications at different positions of the benzene (B151609) ring.

For example, a series of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid were synthesized with yields ranging from 23% to 98%. sciencemadness.org The synthesis involved the condensation of 2,4-dihydroxybenzoic acid hydrazide with a variety of substituted aromatic aldehydes. sciencemadness.org

Another approach involves the synthesis of more complex heterocyclic systems using dihydroxybenzoic acid derivatives as precursors. For instance, 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters have been used to synthesize pyrazole (B372694) and oxadiazole derivatives.

Furthermore, derivatives with modified hydroxyl groups have been synthesized. A patent describes a series of 2,4-dihydroxybenzoic acid derivatives where the hydroxyl groups are modified, for example, by reaction with pentafluoropropyl groups.

The following table presents examples of synthesized analogues based on the 2,4-dihydroxybenzoic acid scaffold.

| Analogue Class | Synthetic Strategy | Example of Modification |

| Hydrazide-hydrazones | Condensation of hydrazide with aldehydes | Introduction of various substituted phenyl groups |

| Heterocyclic Derivatives | Cyclization reactions of functionalized precursors | Formation of pyrazole and oxadiazole rings |

| Modified Hydroxy Derivatives | Reaction of hydroxyl groups with fluorinated compounds | Introduction of pentafluoropropoxy groups |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of chemical processes.

A key development in this area is the use of supercritical carbon dioxide (scCO₂) as both a reactant and a solvent . As mentioned earlier, a patented process for producing 2,4-dihydroxybenzoic acid utilizes scCO₂. scienceopen.com This method can be considered green as it has the potential to use CO₂ from industrial waste gas, thus contributing to carbon capture and utilization. scienceopen.com Supercritical fluids are also considered greener solvents as they can be easily removed and recycled.

The exploration of biocatalytic routes , as discussed in the context of novel synthetic pathways, is another significant green chemistry approach. Enzymes operate under mild conditions (aqueous environment, ambient temperature and pressure), are highly selective, and are biodegradable. thegoodscentscompany.com The development of an enzymatic carboxylation process for 4-methoxyresorcinol would represent a substantial advancement in the green synthesis of this compound.

Furthermore, the use of water as a solvent in the Kolbe-Schmitt reaction for resorcinol derivatives is a greener alternative to organic solvents. google.com Optimizing this process to maximize yield and minimize energy input aligns with green chemistry goals. For instance, studies have focused on the kinetics of the aqueous Kolbe-Schmitt reaction to better control the formation of desired products and reduce byproducts. thegoodscentscompany.com

The table below highlights some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Use of Renewable Feedstocks/Waste | Utilizing industrial waste CO₂ in carboxylation | Reduces greenhouse gas emissions, lowers cost |

| Use of Greener Solvents | Employing supercritical CO₂ or water | Reduces use of volatile organic compounds, easier product separation |

| Catalysis | Development of biocatalytic (enzymatic) routes | High selectivity, mild reaction conditions, biodegradable catalysts |

Natural Occurrence and Isolation Research

Identification of Biological Sources Potentially Containing 2,4-Dihydroxy-5-methoxybenzoic Acid

Direct evidence for the natural occurrence of this compound remains elusive in the scientific literature. However, the isolation of a closely related isomer, 4-hydroxy-5-methoxy-benzoic acid, from the fermentation broth of a Micromonospora sp. (strain P1068) suggests that microorganisms are a promising avenue for investigation. nih.gov This finding indicates that the enzymatic machinery for the methoxylation and hydroxylation of a benzoic acid core exists in bacteria, making it plausible that other isomers, such as this compound, could be produced by different microbial strains or under specific culture conditions.

Furthermore, indirect evidence points to the potential formation of this compound as a degradation product of more complex natural molecules. For instance, the reaction of ferulic acid with nitrite (B80452) can lead to the formation of 7-hydroxy-6-methoxy-1,2(4H)-benzoxazin-4-one. researchgate.net Chemical degradation of this benzoxazinone (B8607429) in a basic solution has been shown to yield methyl-2,4-dihydroxy-5-methoxybenzoate, which upon hydrolysis would produce this compound. researchgate.net While this is a laboratory-based transformation, it highlights a potential pathway for the formation of this compound in natural environments where both ferulic acid and nitrites are present.

The table below summarizes the key findings related to the potential sources of this compound and its close relatives.

| Compound | Source/Precursor | Type of Evidence |

| 4-hydroxy-5-methoxy-benzoic acid | Micromonospora sp. P1068 | Direct (Isolation from fermentation broth) nih.gov |

| methyl-2,4-dihydroxy-5-methoxybenzoate | 7-hydroxy-6-methoxy-1,2(4H)-benzoxazin-4-one (from ferulic acid) | Indirect (Chemical degradation product) researchgate.net |

Advanced Methodologies for Extraction and Purification from Complex Natural Matrices

The successful isolation and purification of this compound from a complex natural matrix, such as a microbial fermentation broth or a plant extract, would necessitate a multi-step approach employing advanced analytical techniques. The initial step would involve the extraction of phenolic compounds from the source material. A variety of solvents, including methanol (B129727), ethanol, acetone, and their aqueous mixtures, are commonly used for this purpose. researchgate.netmdpi.com Modern extraction techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) can enhance the efficiency and yield of this process. researchgate.netresearchgate.net

Following extraction, a preliminary purification step is often required to remove non-phenolic compounds. This can be achieved through liquid-liquid partitioning or solid-phase extraction (SPE). mdpi.com For the isolation of the target compound from a complex mixture of other phenolic acids, chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful tool for separating compounds with different polarities. mdpi.com The choice of the stationary phase (e.g., C18) and the mobile phase (often a gradient of water/acetonitrile (B52724) or water/methanol with a small amount of acid like formic or acetic acid) is crucial for achieving optimal separation. mdpi.com

For the definitive purification of this compound, preparative HPLC or other high-resolution techniques like counter-current chromatography (CCC) would be employed. mdpi.com The identity and purity of the isolated compound would then be confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The table below outlines a hypothetical workflow for the extraction and purification of this compound.

| Step | Technique | Purpose |

| 1. Extraction | Ultrasound-Assisted Extraction (UAE) with 80% Methanol | To extract a broad range of phenolic compounds from the source material. researchgate.net |

| 2. Preliminary Purification | Solid-Phase Extraction (SPE) with a C18 cartridge | To remove highly polar and non-polar impurities. mdpi.com |

| 3. Fractionation | Column Chromatography on Silica Gel | To separate the extract into fractions based on polarity. |

| 4. Isolation | Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To isolate the target compound with high purity. mdpi.com |

| 5. Structure Elucidation | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) | To confirm the molecular weight and structure of the isolated compound. |

Chemodiversity Mapping and Ecological Significance in Natural Products Research

The study of the distribution and ecological roles of substituted benzoic acids is a burgeoning field in chemical ecology. While specific research on the chemodiversity and ecological function of this compound is currently lacking, the known activities of other benzoic acid derivatives can provide valuable insights into its potential significance.

Benzoic acid and its hydroxylated forms are known to play a role in plant defense against pathogens. nih.govnih.gov They can act as allelochemicals, influencing the growth of neighboring plants and microorganisms in the soil. researchgate.netnih.gov The substitution pattern on the benzoic acid ring is critical to its biological activity. For example, the presence and position of hydroxyl and methoxy (B1213986) groups can affect its antioxidant, antimicrobial, and phytotoxic properties.

The ecological role of benzoic acid derivatives can be complex. In some contexts, they can promote the growth of beneficial microorganisms, while in others, they can inhibit the growth of pathogenic fungi. researchgate.netdntb.gov.ua For instance, benzoic acid has been shown to influence the composition of soil microbial communities and can play a role in the defense response of plants against soil-borne pathogens. nih.govdntb.gov.ua Given its structure, this compound could potentially be involved in similar interactions, contributing to the chemical communication and defense mechanisms of the organisms that may produce it. Further research is needed to map the distribution of this specific compound in nature and to elucidate its precise ecological functions.

The table below summarizes the known ecological roles of benzoic acid derivatives, which may be relevant to this compound.

| Ecological Role | Examples of Active Compounds | Potential Significance for this compound |

| Plant Defense | Benzoic acid, p-hydroxybenzoic acid, protocatechuic acid nih.gov | May contribute to the defense of a producing organism against pathogens. |

| Allelopathy | Benzoic acid, p-coumaric acid researchgate.net | Could influence the growth of competing plants and microorganisms. |

| Modulation of Soil Microbiome | Benzoic acid nih.gov | May play a role in shaping the microbial community in the rhizosphere. |

Biosynthetic Considerations and Enzymatic Transformations

Hypothetical Biosynthetic Pathways Leading to 2,4-Dihydroxy-5-methoxybenzoic Acid

While direct biosynthetic pathways for this compound are not extensively documented, its structure allows for the postulation of several logical enzymatic routes based on known biochemical reactions.

The most direct hypothesized precursor for the synthesis of this compound is 4-methoxyresorcinol. Chemical synthesis routes have been reported that form the target compound from the reaction of carbon dioxide with 4-methoxyresorcinol, suggesting a parallel enzymatic possibility. chemicalbook.com

Alternative theoretical pathways could involve the modification of other common metabolic intermediates. These routes might include:

Methylation of a dihydroxy precursor: A pathway could begin with 2,4-dihydroxybenzoic acid (β-resorcylic acid), followed by a specific O-methylation at the 5-position.

Hydroxylation of a methoxy-hydroxy precursor: A pathway could start with a compound like 2-hydroxy-5-methoxybenzoic acid or 4-hydroxy-5-methoxybenzoic acid, with a subsequent hydroxylation step.

These initial building blocks are generally derived from broader metabolic routes like the shikimate or polyketide pathways.

Based on the proposed precursors, specific enzyme actions can be hypothesized.

Carboxylation: The most plausible key reaction is the carboxylation of 4-methoxyresorcinol. This would likely be catalyzed by a type of hydroxybenzoic acid (de)carboxylase, which adds a carboxyl group to a phenolic ring.

O-Methylation: In a pathway starting with 2,4-dihydroxybenzoic acid, an O-methyltransferase (OMT) would be required. This enzyme would transfer a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to the hydroxyl group at the C5 position.

Hydroxylation: If the pathway begins with a monohydroxylated precursor, a monooxygenase enzyme would be responsible for introducing the second hydroxyl group onto the aromatic ring.

Table 1: Hypothetical Biosynthetic Routes to this compound

| Proposed Precursor | Key Enzymatic Step | Enzyme Class (Postulated) |

|---|---|---|

| 4-Methoxyresorcinol | Carboxylation | Hydroxybenzoic Acid Carboxylase |

| 2,4-Dihydroxybenzoic Acid | O-Methylation | O-Methyltransferase (OMT) |

| 2-Hydroxy-5-methoxybenzoic Acid | Hydroxylation | Monooxygenase |

In Vitro Enzymatic Studies on Potential Biosynthetic Enzymes

Direct in vitro studies on enzymes that specifically produce this compound are not prominent in the literature. However, research on analogous enzyme systems provides strong evidence for the feasibility of the hypothetical pathways.

For instance, hydroxybenzoic acid (de)carboxylases have been successfully used in vitro to generate other dihydroxybenzoic acids. One study demonstrated that 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae could be used to produce 2-hydroxyterephthalic acid from 3-hydroxybenzoic acid. The same research noted that these enzymes could convert resorcinol (B1680541) into 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid, illustrating their capacity to carboxylate phenol (B47542) derivatives. This supports the hypothesis that a similar enzyme could act on 4-methoxyresorcinol to yield the target compound.

Biotransformation and Biodegradation Research Involving this compound

Biotransformation is the process by which microorganisms carry out structural modifications on chemical compounds. medcraveonline.commedcraveonline.com While direct biodegradation studies on this compound are limited, research on closely related isomers provides insight into potential metabolic fates.

Anaerobic bacteria, in particular, are known to metabolize methoxylated aromatic compounds. rjraap.com Studies on Eubacterium limosum and Acetobacterium woodii have shown that these organisms can perform O-demethylation on various methoxybenzoic acids, converting them to their hydroxylated forms. nih.gov For example, experiments with 3-methoxybenzoic acid showed its stoichiometric conversion to 3-hydroxybenzoic acid. nih.gov However, the metabolism of 2-hydroxy-4-methoxybenzoic acid was found to be significantly slower, indicating that the substitution pattern on the aromatic ring is critical for enzyme activity. nih.gov

Furthermore, the degradation of other dihydroxybenzoate isomers has been explored. The degradation of 2,3-dihydroxybenzoate in Pseudomonas species, for instance, proceeds through a meta-cleavage pathway initiated by a dioxygenase enzyme that opens the aromatic ring. nih.govnih.govasm.org Such pathways ultimately break down the aromatic structure into intermediates of central metabolism, like the citrate (B86180) cycle. nih.gov This suggests that if this compound were to be degraded, it would likely undergo demethylation followed by ring cleavage via a similar dioxygenase-mediated mechanism.

In Vitro and in Vivo Non Human Investigations of Biological Activities

Cellular Response and Molecular Mechanism Research (In Vitro Models)

The effects of dihydroxybenzoic acid isomers and their derivatives have been explored in various cellular models, revealing impacts on cellular pathways, antioxidant defenses, and cell fate.

Structurally similar compounds have been shown to modulate key cellular signaling pathways involved in cell survival and apoptosis. For example, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been found to induce apoptosis in human gastric adenocarcinoma cells through the sustained phosphorylation and activation of JNK and p38 mitogen-activated protein kinases (MAPK), but not ERK. nih.gov This suggests that the MAPK signaling cascade is a potential target for dihydroxybenzoic acid derivatives. nih.gov The apoptotic effect was linked to the activation of downstream proteins such as ATF-2, c-Jun, and FasL. nih.gov

The antioxidant properties of dihydroxybenzoic acids are a primary area of investigation. Computational studies have analyzed the antioxidant activity of a series of dihydroxybenzoic acids in both polar and nonpolar media, indicating that the hydrogen atom transfer (HAT) mechanism is predominant in nonpolar environments, while the sequential proton loss electron transfer (SPLET) mechanism is favored in polar media. worldscientific.comworldscientific.com

Experimental studies on 3,4-dihydroxybenzoic acid have demonstrated its ability to reduce reactive oxygen species (ROS) levels in UVB-irradiated HaCaT keratinocytes in a dose-dependent manner. mdpi.com This antioxidant effect is attributed to the direct scavenging of free radicals and the restoration of cellular redox balance. mdpi.com Proteomic analysis revealed that 3,4-dihydroxybenzoic acid treatment could modulate protein expression in UVB-irradiated cells, restoring the proteomic profile closer to that of control cells. mdpi.com However, studies on 2,4-dihydroxybenzoic acid have shown it to be a less efficient antioxidant compared to other isomers like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. nih.gov The position of the hydroxyl groups on the benzene (B151609) ring significantly influences the antioxidant capacity. nih.gov

Antioxidant Activity of Dihydroxybenzoic Acid Isomers

| Compound | Antioxidant Assay | Result | Reference |

|---|---|---|---|

| 2,3-Dihydroxybenzoic acid | Ferric Reducing Antioxidant Power (FRAP) | Strongest antioxidant among tested phenolic acids | nih.gov |

| 2,4-Dihydroxybenzoic acid | Ferric Reducing Antioxidant Power (FRAP) | Significantly lower antioxidant activity | nih.gov |

| 3,4-Dihydroxybenzoic acid | DPPH Radical Scavenging | Potent inhibitory effect on iron-induced oxidative DNA damage | nih.gov |

The influence of dihydroxybenzoic acid derivatives on cell proliferation and apoptosis has been particularly noted in cancer cell lines.

Derivatives of 2,4-dihydroxybenzoic acid have been synthesized and tested for their antiproliferative activity. mdpi.com For example, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have shown interesting antibacterial and antiproliferative activities. mdpi.com One such derivative, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide, exhibited potent inhibition of cancer cell proliferation with an IC50 value of 0.77 µM against the LN-229 glioblastoma cell line. mdpi.com Furthermore, 2,4-dihydroxybenzoic acid itself was found to have a cytotoxic effect on the MDA-MB-231 breast cancer cell line with an IC50 of 4.77 mM, though it was non-toxic to the MCF-7 breast cancer cell line. mdpi.com

Other studies have reported that dihydroxybenzoic acid can inhibit histone deacetylase (HDAC), an enzyme implicated in cancer pathogenesis, and promote apoptosis in breast cancer cells. dergipark.org.tr

A structurally related chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines.

Pancreatic Cancer: DMC exhibited concentration-dependent cytotoxicity against PANC-1 and MIA PaCa-2 human pancreatic cancer cells with IC50 values of 10.5 ± 0.8 µM and 12.2 ± 0.9 µM, respectively. nih.gov It induced apoptosis in PANC-1 cells through the activation of caspase-3 and -9, degradation of PARP, and modulation of Bcl-2 family proteins. nih.gov

Cervical Cancer: DMC displayed antiproliferative activity against C-33A, HeLa, and SiHa human cervical cancer cells with IC50 values of 15.76 ± 1.49 µM, 10.05 ± 0.22 µM, and 18.31 ± 3.10 µM, respectively. nih.gov In HeLa cells, DMC induced DNA damage, cell cycle arrest at the G0/G1 phase, and apoptosis. nih.gov

Antiproliferative Activity of 2,4-Dihydroxy-5-methoxybenzoic Acid Analogs

| Compound | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | Antiproliferative | 0.77 µM | mdpi.com |

| 2,4-Dihydroxybenzoic acid | MDA-MB-231 (Breast Cancer) | Cytotoxic | 4.77 mM | mdpi.com |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 (Pancreatic Cancer) | Cytotoxic | 10.5 ± 0.8 µM | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MIA PaCa-2 (Pancreatic Cancer) | Cytotoxic | 12.2 ± 0.9 µM | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical Cancer) | Antiproliferative | 10.05 ± 0.22 µM | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A (Cervical Cancer) | Antiproliferative | 15.76 ± 1.49 µM | nih.gov |

Preclinical Evaluation in Model Organisms (Non-Human In Vivo Studies)

There is currently no specific data from studies using established animal models such as rodents (e.g., mice, rats) or zebrafish to detail the biological effects of this compound. In vivo research is crucial for understanding the systemic effects of a compound, including its potential therapeutic or toxicological properties within a whole, living organism. Without such studies, any discussion of its impact on physiological or pathological processes in these models would be purely speculative.

Pharmacodynamics, the study of what a drug does to the body, for this compound in non-human systems has not been documented in the available literature. This includes the investigation of its mechanism of action, dose-response relationships, and its effects on molecular targets within a living organism. While in vitro studies on related compounds may suggest potential mechanisms, these cannot be directly extrapolated to the complex environment of an in vivo system without dedicated research.

The table below is included to illustrate the type of data that would be generated from such studies, but it remains unpopulated due to the absence of available research findings.

Table 1: Summary of Potential In Vivo Biological Effects of this compound in Animal Models

| Animal Model | Biological Effect Investigated | Outcome |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Table 2: Pharmacodynamic Profile of this compound in Non-Human Systems

| System/Model | Parameter Measured | Finding |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Computational Studies

Empirical Structure-Activity Relationship (SAR) Derivation

The empirical derivation of the structure-activity relationship for 2,4-Dihydroxy-5-methoxybenzoic acid is largely extrapolated from studies on its parent molecule, 2,4-dihydroxybenzoic acid, and related phenolic acids. The biological activity of these compounds is significantly influenced by the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring, as well as the nature and position of other substituents.

For the core 2,4-dihydroxybenzoic acid structure, the two hydroxyl groups are in a meta position to each other. This arrangement is known to influence its antioxidant and antimicrobial properties. Studies on various dihydroxybenzoic acids have shown that the positioning of the hydroxyl groups is critical for activity. For instance, dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions relative to the carboxylic acid group have demonstrated different potencies in various assays compared to those with a meta-relationship.

The introduction of a methoxy (B1213986) (-OCH3) group at the 5-position of 2,4-dihydroxybenzoic acid is expected to modulate its physicochemical properties and, consequently, its biological activity. The methoxy group is electron-donating and increases the lipophilicity of the molecule compared to a hydroxyl group. This change can affect the compound's ability to cross cell membranes and interact with target proteins.

In a study on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid, various substitutions on the phenyl ring attached to the hydrazone moiety led to a range of antimicrobial activities. mdpi.com This suggests that the core 2,4-dihydroxybenzoic acid structure can serve as a scaffold for developing new bioactive compounds, and that substitutions on this scaffold are key to modulating activity. For example, derivatives with certain halogenated and nitrophenyl substituents exhibited significant antibacterial and anticancer activities. mdpi.com

Table 1: Bioactivity of Selected 2,4-Dihydroxybenzoic Acid Derivatives

| Compound/Derivative | Activity | Findings | Reference |

| 2,4-dihydroxybenzoic acid | Antimicrobial | Showed activity against Gram-positive and Gram-negative bacteria. | mdpi.com |

| 2,4-dihydroxybenzoic acid | Cytotoxicity | Exhibited cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 of 4.77 mM. | mdpi.com |

| Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | Antibacterial | Certain derivatives showed potent activity against various bacterial strains, including MRSA. | mdpi.com |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | Anticancer | Displayed the most potent anticancer activity among the tested hydrazide-hydrazones. | mdpi.com |

Computational Chemistry Approaches for SAR Prediction

Computational methods provide valuable tools for predicting the SAR of compounds like this compound, especially when experimental data is scarce. These approaches can model the interactions of the compound with biological targets and predict its activity based on its three-dimensional structure and electronic properties.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This can help in understanding the binding mode and affinity of this compound to potential biological targets. For instance, docking studies on derivatives of benzoic acid have been used to explore their interactions with enzymes like CYP53, a fungal-specific cytochrome P450. nih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the ligand-protein complex over time. This provides insights into the stability of the binding and the conformational changes that may occur upon binding. While specific docking and MD studies on this compound are not widely reported, the methodology has been applied to similar phenolic compounds to elucidate their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For phenolic acids, QSAR studies have highlighted the importance of descriptors such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters in determining their biological activity. A QSAR model for this compound and its analogues could be developed by synthesizing a series of related compounds, measuring their biological activity, and then correlating this activity with calculated molecular descriptors. This would allow for the prediction of the activity of new, unsynthesized analogues.

Rational Design of New Analogues Based on SAR Principles

The principles derived from SAR and computational studies can guide the rational design of new analogues of this compound with improved activity, selectivity, and pharmacokinetic properties.

Based on the known SAR of 2,4-dihydroxybenzoic acid derivatives, several strategies can be employed for the design of new analogues:

Modification of the Carboxylic Acid Group: The carboxylic acid group is a key feature for the activity of many benzoic acid derivatives. Esterification or conversion to an amide or hydrazide can alter the compound's polarity and its ability to form hydrogen bonds, potentially leading to changes in activity and selectivity.

Substitution on the Aromatic Ring: The introduction of different substituents at various positions on the benzene ring can have a profound impact on activity. For example, the addition of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its interaction with biological targets. The existing 5-methoxy group can also be replaced with other alkoxy groups of varying chain lengths to fine-tune lipophilicity.

Bioisosteric Replacement: The hydroxyl and methoxy groups can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). This can lead to analogues with improved metabolic stability or altered binding modes.

Table 2: Proposed Analogues of this compound for Future Studies

| Parent Compound | Proposed Modification | Rationale |

| This compound | Replacement of the 5-methoxy group with an ethoxy or propoxy group. | To investigate the effect of increased lipophilicity on activity. |

| This compound | Introduction of a halogen (e.g., Cl, F) at the 3 or 6 position. | To explore the impact of electron-withdrawing groups on the electronic distribution and potential for halogen bonding. |

| This compound | Conversion of the carboxylic acid to a methyl ester or an amide. | To alter polarity and hydrogen bonding capacity, potentially improving cell permeability. |

| This compound | Replacement of the 2-hydroxyl group with an amino group. | To investigate the effect of a different hydrogen bond donor on target interactions. |

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Techniques for Research Applications

Chromatography is an indispensable tool in the study of 2,4-Dihydroxy-5-methoxybenzoic acid, enabling its separation from complex mixtures and its quantification. The choice of chromatographic method is dictated by the specific research question, with each technique offering unique advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative analysis. Reversed-phase HPLC, often employing a C18 stationary phase, is a common approach for separating benzoic acid derivatives. vu.edu.au The separation is typically achieved using a mobile phase consisting of an aqueous component, often acidified with formic or trifluoroacetic acid to ensure the analyte is in its protonated form, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). vu.edu.auekb.eg

The purity of this compound can be determined by analyzing a sample and quantifying the area of the main peak relative to any impurity peaks. For instance, HPLC methods have been successfully used to assess the purity of related compounds like 2,4-dihydroxybenzoic acid, achieving purities as high as 99.7%. google.com The development of a validated HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. researchgate.net Linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) are established to ensure the reliability of the method. researchgate.netnih.gov For example, a validated HPLC method for 2-hydroxy-4-methoxybenzoic acid demonstrated linearity in the range of 10–300 μg/mL. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Hydroxybenzoic Acids

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | vu.edu.auresearchgate.net |

| Mobile Phase | Acetonitrile/Water with Formic Acid | vu.edu.au |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV, 250 nm | sielc.com |

This table presents typical starting conditions for the HPLC analysis of hydroxybenzoic acids. Method optimization is essential for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. Therefore, a derivatization step is typically required to convert the polar hydroxyl and carboxylic acid functional groups into more volatile and thermally stable derivatives. nist.gov A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net

The resulting TMS-derivatized this compound can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. florajournal.com The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification. researchgate.net The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparison with spectral libraries. frontiersin.org

Table 2: Predicted GC-MS Data for Trimethylsilylated Dihydroxy-methoxybenzoic Acid Derivatives

| Derivative | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 3,5-Dihydroxy-4-methoxybenzoic acid, 3TMS | 370 | 355, 283, 268, 197 | foodb.ca |

| 2,4-Dihydroxybenzoic acid, 3TMS | 370 | 355, 283, 268, 197 | nist.gov |

This table shows predicted mass spectral data for related trimethylsilylated compounds, illustrating the type of information obtained from a GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This technique is particularly well-suited for the analysis of this compound in complex biological matrices, such as in metabolite profiling studies. ekb.eg LC-MS does not typically require derivatization, allowing for a more direct analysis of the compound. researchgate.net

In an LC-MS analysis, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this type of analysis, as it is a soft ionization method that typically produces a prominent molecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. researchgate.netrrml.ro This allows for the determination of the molecular weight of the compound. Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic fragmentation pattern that can be used for identification and structural elucidation. researchgate.netrrml.ro

Table 3: LC-MS/MS Parameters for the Analysis of Dihydroxybenzoic Acid Isomers

| Parameter | Condition | Reference |

| Ionization Mode | Negative Electrospray (ESI-) | rrml.ro |

| Monitored Transition | m/z 153 -> m/z 109 | rrml.ro |

| Collision Energy | Optimized for fragmentation | nih.gov |

This table provides representative LC-MS/MS conditions for the analysis of dihydroxybenzoic acid isomers. The specific parameters would be optimized for the analysis of this compound.

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic techniques are crucial for the definitive identification and structural elucidation of this compound. These methods provide detailed information about the molecule's atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular structure of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and coupling patterns of the proton signals are all used to piece together the structure. For example, the aromatic protons of this compound would appear as distinct signals in the aromatic region of the spectrum, and their coupling patterns would reveal their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group would give rise to a singlet, and the hydroxyl and carboxylic acid protons would also have characteristic chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, carbonyl, methoxy).

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms. COSY spectra show correlations between coupled protons, while HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. These experiments are invaluable for confirming the assignment of the signals in the 1D spectra and for unambiguously determining the structure of the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for a Dihydroxy-methoxybenzoic Acid Structure

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.5 | d, s |

| Methoxy H | ~3.9 | s |

| Hydroxyl H | Variable | br s |

| Carboxylic Acid H | Variable | br s |

This table presents a generalized prediction of ¹H NMR chemical shifts. The actual values for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental composition of a molecule, which is a critical piece of information for its identification. nfdi4chem.de

By measuring the exact mass of the molecular ion of this compound, its molecular formula (C₈H₈O₅) can be unequivocally confirmed. This is because the high resolution of the instrument can distinguish between ions that have the same nominal mass but different elemental compositions. HRMS is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and to provide accurate mass measurements for the components of the mixture. nih.gov The combination of retention time from the LC and the accurate mass measurement from the HRMS provides a high degree of confidence in the identification of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable in the structural elucidation and characterization of organic compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key insights into its functional groups and electronic properties. While specific, experimentally derived spectral data for this compound is not extensively documented in readily accessible literature, its spectral characteristics can be inferred from the analysis of its constituent functional groups and comparison with structurally similar compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, methoxy, and substituted benzene ring moieties.

Expected Infrared Absorption Bands:

The primary functional groups that would give rise to distinct peaks in the IR spectrum of this compound include:

O-H Stretching (Phenolic and Carboxylic Acid): Broad absorption bands are anticipated in the region of 3500-2500 cm⁻¹. The phenolic hydroxyl groups (at positions 2 and 4) would typically show a broad peak around 3400-3200 cm⁻¹. The hydroxyl group of the carboxylic acid would also contribute to a very broad band in the 3300-2500 cm⁻¹ range, often overlapping with the C-H stretching vibrations. Intramolecular and intermolecular hydrogen bonding would significantly influence the broadness and position of these bands.

C-H Stretching (Aromatic and Methoxy): Aromatic C-H stretching vibrations are expected to appear as a group of small peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretching of the methoxy group (-OCH₃) would be observed in the 2950-2850 cm⁻¹ region.

C=O Stretching (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1710-1680 cm⁻¹. The presence of intramolecular hydrogen bonding between the carboxylic acid and the adjacent hydroxyl group at C-2 could potentially lower this stretching frequency.

C=C Stretching (Aromatic Ring): Medium to weak intensity bands for the carbon-carbon double bond stretching within the aromatic ring are expected in the 1620-1450 cm⁻¹ region.

C-O Stretching (Carboxylic Acid, Ether, and Phenol): The spectrum would likely show multiple C-O stretching bands. The C-O stretching of the carboxylic acid would appear around 1320-1210 cm⁻¹. The aryl ether C-O stretching (for the methoxy group) would result in a strong band at approximately 1275-1200 cm⁻¹ (asymmetric) and a weaker one around 1075-1020 cm⁻¹ (symmetric). The phenolic C-O stretching would also be observed in the 1260-1180 cm⁻¹ range.

O-H Bending: In-plane O-H bending vibrations for the phenolic and carboxylic acid groups are expected around 1440-1395 cm⁻¹. Out-of-plane O-H bending can also be observed as a broad band around 960-875 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring, characteristic bands are expected in the 900-860 cm⁻¹ region.

Illustrative IR Data for Structurally Related Benzoic Acid Derivatives:

To provide context, the following table shows experimentally determined IR absorption bands for benzoic acid and vanillic acid (4-hydroxy-3-methoxybenzoic acid), which share some structural similarities with this compound.

| Functional Group | Benzoic Acid (cm⁻¹) | Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) (cm⁻¹) | Expected Range for this compound (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | ~3483 (phenolic), ~3000 (broad, carboxylic) | 3500-2500 (very broad) |

| C-H Stretch (Aromatic) | ~3064 | ~3080 | 3100-3000 |

| C-H Stretch (Aliphatic -OCH₃) | N/A | ~2950, ~2850 | 2950-2850 |

| C=O Stretch (Carboxylic Acid) | ~1684 | ~1678 | 1710-1680 |

| C=C Stretch (Aromatic) | ~1602, 1584 | ~1595, 1520 | 1620-1450 |

| C-O Stretch (Ether/Phenol) | N/A | ~1290, ~1210 | 1320-1180 |

| Aromatic C-H Bending | ~932, 720 | ~870, 770 | 900-860 |

Note: This table is for illustrative purposes and the exact peak positions for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is expected to be dominated by π → π* transitions of the substituted benzene ring. The presence of hydroxyl and methoxy groups as auxochromes (color-helping groups) and the carboxyl group as a chromophore (color-bearing group) will influence the wavelength of maximum absorption (λmax).

The electronic spectrum is expected to show two main absorption bands, characteristic of many substituted benzene derivatives:

E2-band: An intense absorption band is expected in the range of 200-230 nm.

B-band: A less intense, broad absorption band is anticipated at longer wavelengths, typically between 250-300 nm. The substitution pattern and the presence of auxochromes with lone pairs of electrons (hydroxyl and methoxy groups) are likely to cause a bathochromic shift (shift to longer wavelengths) of this band compared to unsubstituted benzoic acid.

The pH of the solvent can significantly affect the UV-Vis spectrum of phenolic compounds. In alkaline solutions, deprotonation of the phenolic hydroxyl groups to form phenoxide ions would lead to a further bathochromic shift and an increase in the intensity of the absorption bands due to increased electron delocalization.

Illustrative UV-Vis Data for Structurally Related Compounds:

The following table presents the UV-Vis absorption maxima (λmax) for related dihydroxybenzoic acid isomers in methanol. This data can provide an estimate of the expected absorption region for this compound.

| Compound | λmax 1 (nm) | λmax 2 (nm) |

| 2,4-Dihydroxybenzoic acid | ~255 | ~290 |

| 2,5-Dihydroxybenzoic acid | ~245 | ~320 |

| 3,4-Dihydroxybenzoic acid | ~260 | ~295 |

Note: This table contains data for related compounds to provide an approximate range. The actual λmax values for this compound may differ.

Future Research Directions and Potential Academic Applications

Identification of Novel Biological Targets and Therapeutic Avenues

The quest to identify novel biological targets for 2,4-Dihydroxy-5-methoxybenzoic acid is informed by the activities of its structural analogs. Derivatives of dihydroxybenzoic acids are known to possess a range of biological effects, suggesting that this compound could be a valuable lead compound in drug discovery.

Research into derivatives of the closely related 3,4-dihydroxybenzoic acid has revealed potent antioxidant and metal-chelating properties. nih.govresearchgate.net These compounds have shown the ability to scavenge radicals and bind to metal ions like iron and copper, which are implicated in the neurodegenerative processes of diseases such as Alzheimer's. nih.govresearchgate.net Furthermore, these derivatives have demonstrated selective inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's therapy. nih.govresearchgate.net This suggests a promising therapeutic avenue for this compound and its derivatives in neuroprotection.

Another related compound, 3,4-dihydroxy-5-methoxybenzoic acid, has been identified as an inhibitor of carbonic anhydrase isozymes I and II, indicating its potential in conditions where carbonic anhydrase activity is dysregulated. biocrick.com It has also been shown to induce apoptosis in Caco-2 colon cancer cells, highlighting a potential role in oncology research. medchemexpress.comchemicalbook.com

More directly, recent studies on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated significant biological activity. These derivatives have shown notable antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Additionally, certain derivatives exhibited potent antiproliferative activity against various human cancer cell lines, with one compound showing an exceptionally low IC50 value against a glioblastoma cell line. mdpi.com These findings strongly suggest that the 2,4-dihydroxybenzoic acid scaffold is a promising starting point for developing new antimicrobial and anticancer agents. A patent for 2,4-dihydroxybenzoic acid derivatives for the treatment of psoriasis and other immune diseases further underscores their therapeutic potential. google.com

Future research will likely focus on screening this compound and a library of its derivatives against a wide array of biological targets, including enzymes, receptors, and signaling pathways implicated in various diseases.

Development of Advanced Synthetic Strategies for Scalable Research Production

To facilitate comprehensive biological evaluation, the development of advanced and scalable synthetic strategies for this compound is crucial. While standard synthetic routes exist for benzoic acid derivatives, future research will likely focus on more efficient, cost-effective, and environmentally friendly methods.

One promising approach is the use of biocatalysis. For instance, the enzymatic carboxylation of resorcinol (B1680541) to 2,6-dihydroxybenzoic acid using a decarboxylase has been demonstrated as a green alternative to traditional chemical synthesis. mdpi.com This method utilizes CO2 as a substrate and can be performed in aqueous conditions, significantly reducing the environmental impact. Adapting such enzymatic systems for the specific synthesis of this compound could provide a sustainable and scalable production route.

Another advanced synthetic methodology that could be applied is the Klobe-Schmitt reaction under high pressure, which has been used to synthesize other substituted dihydroxybenzoic acids like 3,6-dichloro-2-hydroxybenzoic acid. google.com This reaction involves the carboxylation of a phenoxide and could be optimized for the specific substitution pattern of this compound.

Furthermore, modern organic synthesis techniques, such as flow chemistry and microwave-assisted synthesis, could be employed to improve reaction times, yields, and purity. These technologies allow for precise control over reaction parameters, leading to more efficient and scalable processes. The development of such strategies will be instrumental in producing the quantities of this compound required for extensive preclinical and potentially clinical research.

Integration with Systems Biology and Omics Approaches

The complexity of biological systems necessitates a holistic approach to understanding the effects of novel compounds. Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), offers a powerful framework for elucidating the mechanism of action of this compound.

Given the known antioxidant and enzyme-inhibiting properties of related compounds, a metabolomics approach could be particularly insightful. By analyzing the global metabolic changes in cells or organisms treated with this compound, researchers could identify the metabolic pathways that are most significantly perturbed. This could reveal not only the primary targets of the compound but also its off-target effects and broader physiological impact. For example, the compound has been detected in various foods, suggesting it could be a biomarker for the consumption of those foods. hmdb.ca

Transcriptomics (gene expression analysis) and proteomics (protein expression analysis) could further illuminate the cellular response to this compound. For instance, if the compound is found to have antiproliferative effects, these techniques could identify the specific cell cycle regulatory proteins or signaling pathways that are modulated. By integrating these different omics datasets, a comprehensive model of the compound's biological activity can be constructed, paving the way for more targeted and effective therapeutic applications.

Role in the Development of Research Probes and Tool Compounds

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable research probes and tool compounds to investigate biological processes. Small-molecule inhibitors are frequently used as a foundation for designing more sophisticated chemical tools. nih.gov

Should this compound or its derivatives prove to be potent and selective inhibitors of a particular enzyme, they could be modified to create activity-based probes (ABPs). ABPs are chemical tools that can be used to label and identify the active form of an enzyme in a complex biological sample. This would be invaluable for studying the role of the target enzyme in health and disease.

Furthermore, the scaffold of this compound could be incorporated into the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to the cellular machinery responsible for protein degradation, leading to the selective removal of the target protein. If a derivative of this compound is found to bind selectively to a protein of interest, it could be linked to a ligand for an E3 ubiquitin ligase, creating a PROTAC to specifically degrade that protein. This would provide a powerful tool for studying the function of the protein in a cellular context. nih.gov

The development of such research probes and tool compounds based on the this compound structure will not only advance our understanding of fundamental biology but also validate the therapeutic potential of targeting specific proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.